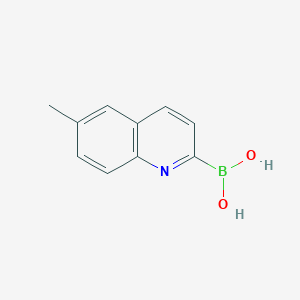

(6-Methylquinolin-2-yl)boronic acid

Description

(6-Methylquinolin-2-yl)boronic acid is an aromatic boronic acid derivative featuring a quinoline scaffold substituted with a methyl group at the 6-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Quinoline-based boronic acids are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The quinoline ring, a heterocyclic aromatic system with a nitrogen atom, enhances solubility and binding affinity to biological targets through π-π stacking and hydrogen bonding interactions . Boronic acids are versatile intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures .

Properties

IUPAC Name |

(6-methylquinolin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLHRQKMYFSYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=C(C=C1)C=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Antiproliferative Activity

A critical application of boronic acids lies in their anticancer activity. Key comparisons include:

- Key Insights: Quinoline derivatives may offer improved solubility over polycyclic analogs (e.g., phenanthren-9-yl) due to polar nitrogen . Sub-micromolar IC₅₀ values in naphthalenyl and phenanthrenyl analogs highlight the importance of planar aromatic systems for DNA intercalation or enzyme inhibition .

Physicochemical Properties

pKa and Binding Affinity

Boronic acid reactivity and diol-binding capacity depend on pKa and substituent effects:

* Predicted pKa based on quinoline’s electron-withdrawing nitrogen and methyl group’s steric effects. † Estimated via analogy to heterocyclic boronic acids in .

- Key Insights: Lower pKa (6.5–7.5) in heterocyclic boronic acids enables stronger diol binding at physiological pH compared to phenyl analogs (pKa ~8.5) . The methyl group in (6-Methylquinolin-2-yl)boronic acid may reduce steric hindrance, improving access to target binding pockets .

Structural and Functional Advantages

- Quinoline vs. Naphthalene/Phenanthrene: Quinoline’s nitrogen enhances water solubility and enables hydrogen bonding, critical for protein target engagement . Methyl substitution at the 6-position may stabilize hydrophobic interactions in enzyme active sites, as seen in MDM2 inhibitors .

Comparison with Carboxylic Acid Analogs :

- Boronic acids (e.g., cis-stilbene derivatives) exhibit 10–100x higher selectivity for cancer cells than carboxylic acid counterparts due to stronger interactions with lysine residues .

Preparation Methods

Reaction Optimization

Key parameters from the RSC study include:

-

Catalyst system : Pd(OAc) (2 mol%) with XPhos ligand (4 mol%).

-

Base : KOAc (2 equiv) in 1,4-dioxane at 100°C for 12–24 hours.

-

Yield : 60–75% for analogous chloroquinoline substrates.

A representative procedure involves:

Table 1. Comparative Yields for Miyaura Borylation of Halogenated Quinolines

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-6-methylquinoline | Pd(OAc)/XPhos | 100 | 18 | 68 |

| 2-Iodo-6-methylquinoline | Pd(dppf)Cl | 80 | 12 | 72 |

Lithium-Halogen Exchange Followed by Boronation

This method is suitable for substrates where palladium catalysis is incompatible. The protocol involves:

Critical Considerations

-

Lithiation agent : n-BuLi or LDA at −78°C in THF.

-

Solvent : Anhydrous THF or EtO to prevent protonolysis.

-

Limitations : Sensitivity to steric hindrance; lower yields (50–60%) compared to Miyaura borylation.

Directed C–H Borylation Strategies

Recent advances in C–H activation enable direct borylation of quinoline frameworks. While no direct examples for 6-methylquinoline exist, analogous systems suggest feasibility:

Iridium-Catalyzed C–H Borylation

-

Catalyst : Ir(COD)(OMe) with dtbpy ligand.

-

Regioselectivity : Favors C-4 position in quinolines, necessitating directing groups for C-2 functionalization.

Alternative Pathways: Quinoline Ring Construction with Pre-Installed Boron Groups

A less common strategy involves synthesizing the quinoline ring with boronic acid already positioned. For example:

Friedländer Synthesis with Boron-Containing Anilines

Zinc-Mediated Cyclization

-

Using ZnCl to stabilize intermediates during quinoline formation, as demonstrated in MDPI’s synthesis of 8-bromo-2,6-dimethylquinoline. Adapting this method could involve boron-containing zinc complexes.

Comparative Analysis of Methods

Table 2. Advantages and Limitations of Preparation Routes

Purification and Characterization

-

Purification : Flash chromatography (hexanes/EtOAc) for boronic esters; recrystallization (MeOH/HO) for boronic acids.

-

Characterization :

Applications and Derivatives

Q & A

Basic Research Questions

Q. How is (6-Methylquinolin-2-yl)boronic acid synthesized and characterized?

- Methodology : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, where the quinoline scaffold is functionalized with a boronic acid group. A similar protocol (for 8-bromo-quinoline derivatives) involves reacting intermediates with methylamine in THF, followed by purification via column chromatography (MeOH:DCM 1:99) and characterization via -NMR, FABMS, and elemental analysis .

- Key Steps :

- Use of anhydrous magnesium sulfate for drying organic extracts.

- Column chromatography to isolate the product.

- Validation via spectral matching (e.g., -coupling in NMR) and mass spectrometry.

Q. What are the primary applications of (6-Methylquinolin-2-yl)boronic acid in organic synthesis?

- Reactivity : Boronic acids participate in Suzuki-Miyaura cross-coupling to form biaryl compounds, enabling drug discovery and materials science applications. The methylquinoline moiety enhances π-π stacking interactions, improving binding in catalytic systems .

- Example : In tubulin polymerization inhibitors, boronic acid-containing stilbenes mimic combretastatin frameworks, leveraging the quinoline ring for hydrophobic interactions .

Advanced Research Questions

Q. How can binding kinetics between (6-Methylquinolin-2-yl)boronic acid and diols be quantitatively analyzed?

- Method : Stopped-flow fluorescence spectroscopy measures kon/koff rates. For example, boronic acids bind sugars (e.g., D-fructose > D-glucose) within seconds, with kon values correlating to thermodynamic affinities .

- Experimental Design :

- Prepare boronic acid in aqueous buffer (pH 7.4).

- Rapidly mix with diol-containing analytes and monitor fluorescence changes.

- Fit data to pseudo-first-order kinetics to derive rate constants.

Q. What challenges arise in mass spectrometry (MS) analysis of boronic acid derivatives, and how are they resolved?

- Challenges : Dehydration/trimerization to boroxines complicates MS spectra. For peptides, this leads to ambiguous fragmentation patterns .

- Solutions :

- Derivatization: On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids for MALDI-MS .

- LC-MS/MS: Use triple quadrupole systems in MRM mode for underivatized impurities (detection limits <1 ppm) .

Q. How can experimental conditions for boronic acid-mediated reactions be systematically optimized?

- Data-Driven Approach :

- Employ surrogate-based optimization (e.g., PWAS algorithm) to screen variables: aryl halides, bases, ligands, and solvents (3,696 possible combinations) .

- Use k-means clustering on QSAR descriptors to select diverse boronic acids for high-throughput screening .

Q. How do secondary interactions affect the selectivity of boronic acid-glycoprotein binding?

- Contradiction Analysis : While boronic acids preferentially bind cis-diols on glycoproteins (e.g., RNAse B), non-specific interactions (e.g., electrostatic) with non-glycosylated proteins (e.g., avidin) reduce selectivity. Adjusting buffer pH or ionic strength mitigates this .

- Validation : Surface plasmon resonance (SPR) quantifies binding affinity changes under varying conditions .

Q. What mechanistic insights support the anticancer activity of (6-Methylquinolin-2-yl)boronic acid derivatives?

- Targets : Boronic acid-containing cis-stilbenes inhibit tubulin polymerization (IC ~21–22 μM) by mimicking combretastatin’s binding mode. Apoptosis is induced in Jurkat cells at >10 M .

- Validation : COMPARE analysis of 39 cancer cell lines shows distinct growth inhibition profiles vs. non-boron analogs (correlation coefficient ) .

Q. How can contradictory data in boronic acid-diol binding studies be reconciled?

- Root Causes : Discrepancies may arise from pH-dependent binding reversibility, competing anions, or solvent effects .

- Resolution :

- Standardize buffer conditions (e.g., physiological pH).

- Use isothermal titration calorimetry (ITC) to decouple thermodynamic (ΔH, ΔS) and kinetic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.